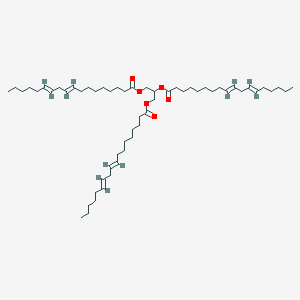

Trilinoelaidin

Descripción

Propiedades

IUPAC Name |

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-MWJBUCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5188-25-0 | |

| Record name | Glyceryl trilinolelaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Trilinoelaidin Within Triacylglycerol Research

Trilinoelaidin is a triacylglycerol (TAG) where all three hydroxyl groups of the glycerol (B35011) backbone are esterified with linoelaidic acid (9E, 12E-octadecadienoic acid). This makes it the all-trans isomer of trilinolein (B126924), which is composed of the naturally occurring cis-isomer, linoleic acid (9Z, 12Z-octadecadienoic acid). unit.nonih.gov The study of triacylglycerols is fundamental to understanding lipid chemistry, and this compound serves as a critical reference compound, particularly in the investigation of trans fatty acids.

Trans fatty acids (TFAs) are primarily formed through two processes: industrial partial hydrogenation of vegetable oils and thermal processes like deodorization and deep frying. unit.noscielo.br this compound is a representative model for TFAs originating from the geometric isomerization of polyunsaturated fats. unirioja.es Its research is often conducted in parallel with trilinolein to elucidate the structural and chemical differences imparted by the trans configuration of the double bonds. unit.nonih.gov This comparative approach helps to understand the fundamental changes in physicochemical properties and reactivity that occur when cis double bonds in fatty acids are converted to the trans form. The presence of trans fatty acids, including linoelaidic acid, is a key area of investigation in food science due to the changes they impart on the physical properties of fats and oils. fao.org

Significance of Investigating Trilinoelaidin S Chemical Behavior and Interactions

Investigating the chemical behavior of Trilinoelaidin is significant for several reasons. Primarily, it provides a model for understanding the transformations that occur in edible oils during processing at high temperatures. unit.noscielo.br The study of its thermal isomerization reveals the pathways and kinetics of the conversion of trans,trans-dienes into other geometric isomers (cis,trans; trans,cis; cis,cis) and positional isomers. unit.nonih.gov

Research has shown that upon heating, this compound undergoes decomposition and isomerization, although the rate of isomerization is slower compared to its cis counterpart, trilinolein (B126924), indicating greater stability of the trans-trans configuration. unit.nonih.gov A significant finding in the study of this compound's thermal treatment is the formation of conjugated linoleic acids (CLAs). unit.noresearchgate.netnih.govunit.no CLAs are a group of positional and geometric isomers of linoleic acid with purported biological activities. The mechanism of CLA formation from 9t,12t fatty acids in this compound has been a subject of research, complementing the understanding of CLA formation from the more common 9c,12c fatty acids. nih.govunit.no The profiles of CLAs formed from both trilinolein and this compound have been found to be identical, suggesting a common pathway for their formation. unit.nonih.gov

Furthermore, the thermal degradation of this compound also leads to the formation of other products, including various aldehydes. unit.no Understanding these degradation pathways is crucial for assessing the chemical changes in fats and oils under processing conditions.

Methodological Frameworks in Trilinoelaidin Studies

The investigation of Trilinoelaidin and its reaction products relies on a suite of advanced analytical techniques. A primary methodological framework involves the use of chromatography and spectroscopy to separate and identify the various isomers formed during chemical reactions.

Gas Chromatography (GC) is a cornerstone technique. For the analysis of this compound's isomerization products, the triacylglycerol is first trans-esterified to form fatty acid methyl esters (FAMEs). unit.nonih.gov These FAMEs are then separated and quantified using high-resolution capillary GC, which can resolve a wide range of geometric and positional isomers. unit.noresearchgate.net

Infrared (IR) Spectroscopy , particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is another critical tool. It is used for the quantitative determination of isolated trans double bonds, which exhibit a characteristic absorption band around 966-969 cm⁻¹. unit.noaocs.org This technique allows for rapid analysis without the need for derivatization. aocs.org Furthermore, IR spectroscopy can also identify the formation of CLAs, which have their own characteristic absorption peaks. unit.no

Mass Spectrometry (MS) , often coupled with GC (GC-MS), is employed for the structural elucidation of the various degradation and isomerization products. nih.gov For the broader analysis of triacylglycerols, High-Performance Liquid Chromatography (HPLC) coupled with MS (HPLC-MS) is a powerful tool for separating and identifying different TAG molecular species, including positional isomers. jst.go.jpnih.gov

Other advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are also part of the analytical arsenal (B13267) for lipid analysis, providing detailed structural information about triacylglycerols. aocs.org While not as commonly cited in the specific context of this compound thermal isomerization studies as GC and IR, NMR offers the potential for in-depth structural characterization of the molecule and its products.

The table below summarizes the key analytical techniques used in the study of this compound.

| Analytical Technique | Application in this compound Research | Key Information Obtained |

| Gas Chromatography (GC) | Separation of fatty acid methyl esters (FAMEs) after derivatization. unit.nonih.gov | Quantification of geometric and positional isomers of linoelaidic acid. |

| Infrared (IR) Spectroscopy | Direct analysis of the oil. unit.no | Quantification of total isolated trans bonds; detection of conjugated linoleic acids (CLAs). |

| Mass Spectrometry (MS) | Coupled with GC or HPLC for product identification. nih.govjst.go.jp | Structural elucidation of degradation and isomerization products. |

| HPLC | Separation of triacylglycerol molecules. jst.go.jpnih.gov | Analysis of TAG molecular species and positional isomers. |

Historical Trajectory and Contemporary Trends in Trilinoelaidin Research

Enzymatic Synthesis Approaches for this compound and Related Triacylglycerols

Enzymatic synthesis offers a highly specific and mild alternative to traditional chemical methods for producing structured triacylglycerols. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the primary catalysts used, valued for their high selectivity, catalytic efficiency, and operational stability. mdpi.com While they typically catalyze the hydrolysis of TAGs in aqueous environments, under non-aqueous conditions, they can effectively drive esterification, interesterification, and acidolysis reactions. mdpi.com For the synthesis of a specific TAG like this compound, these reactions would involve the esterification of glycerol (B35011) with linoelaidic acid.

The efficiency and yield of enzymatic TAG synthesis are highly dependent on the optimization of various process parameters. Studies on the synthesis of medium- and long-chain triacylglycerols (MLCT) and other structured lipids have identified key factors that require careful control. scispace.comnih.gov

Key parameters for optimization include:

Reaction Temperature: Temperature influences both enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and undesirable side reactions like acyl migration. mdpi.com For instance, in the synthesis of MLCT, temperatures around 70°C have been found to be optimal, whereas for other reactions requiring minimal acyl migration, temperatures as low as 25°C are used. scispace.commdpi.com

Reaction Time: Sufficient time is necessary to achieve a high conversion rate. In one study, an optimal MLCT yield of nearly 60% was achieved after 14 hours. scispace.com Other processes, such as the synthesis of dietary TAGs in a fluidized bed reactor, have been optimized over cycles lasting more than 17 hours. mdpi.com

Enzyme Load: The concentration of the lipase (B570770) catalyst can affect the reaction rate, though some studies have found it to be a less significant factor compared to temperature and time. scispace.com Typically, loads are expressed as a weight percentage of the total substrates. mdpi.com

Substrate Molar Ratio: The ratio of fatty acid (in this case, linoelaidic acid) to glycerol is a critical variable. A molar excess of the fatty acid is often used to drive the esterification equilibrium towards the product. For example, an oil-to-acid molar ratio of 1:4 was found to be optimal for incorporating capric acid into cottonseed oil. mdpi.com

Water Content/Activity: In non-aqueous systems, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse hydrolytic reaction. In one optimization, a water content of 66.4% (relative to oil mass) was optimal for the selective hydrolysis of partial glycerides. nih.gov

The optimization of these parameters is often carried out using statistical methods like Response Surface Methodology (RSM) to efficiently map the relationships between the variables and the product yield. scispace.comnih.gov

Table 1: Optimized Parameters in Enzymatic Triacylglycerol Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Optimized Value | Context/Example | Source(s) |

|---|---|---|---|

| Temperature | 70°C | MLCT synthesis from glycerol, capric and oleic acid. | scispace.com |

| Temperature | 45°C | Acidolysis of cottonseed oil in a fluidized bed reactor. | mdpi.com |

| Temperature | 35°C | Synthesis of structured TAGs to reduce acyl migration. | mdpi.com |

| Reaction Time | 14 hours | MLCT synthesis via lipase-catalyzed esterification. | scispace.com |

| Reaction Time | 17.34 hours | Synthesis of dietary TAGs (80 cycles). | mdpi.com |

| Substrate Ratio | 3.5:1 (Acid:Glycerol) | MLCT synthesis using response surface methodology. | scispace.com |

| Substrate Ratio | 1:4 (Oil:Acid) | Acidolysis of cottonseed oil with capric acid. | mdpi.com |

| Enzyme Load | 10% (w/w) | Synthesis of structured TAGs from sn-2 MAG. | mdpi.com |

The choice of lipase is crucial as it determines the specificity and efficiency of the synthesis. Lipases exhibit different selectivities, with sn-1,3-regioselective lipases being particularly useful for producing structured lipids by specifically targeting the outer positions of the glycerol backbone. mdpi.com

Commonly used lipases in TAG synthesis include:

Lipozyme RM IM: A lipase from Rhizomucor miehei, noted for its selectivity, stability, and high activity towards medium and long-chain fatty acids. mdpi.com

Novozym 435: An immobilized lipase B from Candida antarctica, widely used for esterification reactions. mdpi.comnih.gov

Lipase from Rhizopus oryzae: This enzyme has shown excellent results in the synthesis of structured TAGs, effectively esterifying fatty acids at specific positions. mdpi.com

Lipase NS 40086: This lipase can function as both a catalyst and an emulsifier in a Pickering emulsion system, dramatically increasing reaction efficiency by enhancing the oil-water interface. mdpi.com

Reaction conditions are typically set to maximize yield and purity. Solvent-free systems are often preferred in the food and pharmaceutical industries to avoid issues with residual organic solvents. mdpi.com The synthesis can be performed in various reactor types, including stirred-tank reactors and fluidized bed reactors, with the latter showing promise for continuous production and good enzyme reusability. mdpi.com

Table 2: Common Lipases Used in Triacylglycerol Synthesis This table is interactive. You can sort and filter the data.

| Lipase Catalyst | Source Organism | Key Characteristics | Application Example | Source(s) |

|---|---|---|---|---|

| Lipozyme RM IM | Rhizomucor miehei | sn-1,3-regioselective, high operational stability. | Synthesis of dietary TAGs by acidolysis. | mdpi.com |

| Novozym 435 | Candida antarctica | Non-specific, highly active in esterification. | Synthesis of branched-chain fatty acid TAGs. | mdpi.comnih.gov |

| Lipase from R. oryzae | Rhizopus oryzae | Effective for structured TAG synthesis. | Esterification of arachidonic acid to sn-2 MAG. | mdpi.com |

| Lipase NS 40086 | N/A | Acts as both catalyst and emulsifier. | MLCT synthesis in a Pickering emulsion system. | mdpi.comresearchgate.net |

Optimization of Enzymatic Esterification Reactions

Chemical Synthesis Strategies for this compound Analogues

While enzymatic methods are often preferred, chemical synthesis provides a versatile route to triacylglycerols and their analogues. These methods are particularly valuable in research for creating novel structures not readily found in nature, such as inhibitors for digestive lipases. scispace.comcapes.gov.br A general approach for synthesizing a triacylglycerol like this compound involves the reaction of a glycerol backbone with the desired fatty acids.

A common strategy is the acylation of glycerol with an appropriate acyl chloride (e.g., linoelaidoyl chloride) in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov This method can be used to produce tris-homoacyl derivatives. nih.gov

Furthermore, synthetic strategies have been developed to create triacylglycerol analogues where the glycerol moiety is replaced by other structures, such as cyclopentanetriols, or where the ester bonds are replaced with more stable ether or amide linkages. scispace.comnih.gov For example, chiral 2-oxo amide triacylglycerol analogues have been synthesized from (R)- or (S)-3-aminopropane-1,2-diol, designed to act as lipase inhibitors by replacing a scissile ester bond with a stable 2-oxo amide group. scispace.comuoa.grnih.gov While these methods are designed for producing analogues, the fundamental chemical principles of forming ester or other linkages are applicable to the synthesis of specific triacylglycerols.

Exploration of De Novo Triacylglycerol Biosynthesis Pathways Involving this compound Precursors

De novo triacylglycerol biosynthesis is the primary mechanism by which organisms from prokaryotes to plants and animals synthesize TAGs from simpler precursors. ontosight.ainih.gov These pathways are fundamental for energy storage. ontosight.ai The specific TAG produced, such as this compound, depends on the pool of fatty acids available for esterification. The process involves the sequential acylation of a glycerol backbone. aocs.org While several pathways exist, the glycerol-3-phosphate and dihydroxyacetone phosphate (B84403) pathways are predominant in most tissues. libretexts.org

The synthesis of the triacylglycerol molecule proceeds through well-established enzymatic steps, primarily through the Kennedy pathway (sn-glycerol-3-phosphate pathway) and the dihydroxyacetone phosphate (DHAP) pathway. libretexts.org

Glycerol-3-Phosphate (G3P) Pathway: This is the most important route for TAG synthesis in many tissues, including the liver, where it accounts for over 90% of production. libretexts.orgresearchgate.net

Glycerol-3-Phosphate (G3P) formation: The glycerol backbone is typically derived from G3P, which is produced from the reduction of dihydroxyacetone phosphate (a glycolysis intermediate) by glycerol-3-phosphate dehydrogenase. mhmedical.com

First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of G3P, forming 1-acyl-sn-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA). nih.gov

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT or LPAAT) adds a second fatty acyl-CoA at the sn-2 position to produce 1,2-diacyl-sn-glycerol-3-phosphate, or phosphatidic acid (PA). aocs.org

Dephosphorylation: Phosphatidic acid phosphohydrolase (PAP), also known as lipin, removes the phosphate group from PA to yield 1,2-diacylglycerol (DAG).

Third Acylation: Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of the final fatty acyl-CoA to the sn-3 position of DAG, forming the triacylglycerol. nih.gov

Dihydroxyacetone Phosphate (DHAP) Pathway: This pathway is also significant, particularly in adipose tissue and peroxisomes. libretexts.orgmhmedical.com

First Acylation: The pathway begins with the acylation of DHAP by a specific acyltransferase, forming 1-acyl-DHAP. libretexts.orgaocs.org

Reduction: The 1-acyl-DHAP is then reduced by an NADPH-dependent reductase to form lysophosphatidic acid (LPA). aocs.orgnih.gov

Completion: This LPA molecule then enters the same subsequent steps as the G3P pathway (acylation to PA, dephosphorylation to DAG, and final acylation to TAG). libretexts.org

For this compound to be synthesized via these pathways, linoelaidoyl-CoA would serve as the acyl donor in the acylation steps catalyzed by GPAT, AGPAT, and DGAT.

Before fatty acids like linoelaidic acid can be incorporated into the glycerol backbone, they must first be "activated." This crucial initial step is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases. wikipedia.orgresearchgate.net These enzymes convert free fatty acids into high-energy acyl-CoA thioesters, a process required for their participation in nearly all anabolic and catabolic pathways, including TAG synthesis. wikipedia.orgfrontiersin.org

The activation is an ATP-dependent, two-step reaction: frontiersin.org

A fatty acid attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).

The sulfhydryl group of coenzyme A (CoA-SH) then displaces AMP, forming the final acyl-CoA thioester.

Different classes of ACS enzymes are specific for fatty acids of different chain lengths. Long-chain acyl-CoA synthetases (LACS) are responsible for activating long-chain fatty acids (12-20 carbons), which include linoelaidic acid (an 18-carbon fatty acid). frontiersin.orgspandidos-publications.com The resulting linoelaidoyl-CoA is then available as a substrate for the acyltransferases (GPAT, AGPAT, DGAT) in the de novo biosynthesis pathways, ultimately leading to the formation of this compound. frontiersin.org

Table 3: Key Enzymes in the De Novo Biosynthesis of Triacylglycerols This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Pathway Step | Source(s) |

|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase | GPAT | Acylates sn-1 position of G3P. | First acylation | nih.gov |

| 1-Acylglycerol-3-Phosphate Acyltransferase | AGPAT / LPAAT | Acylates sn-2 position of LPA. | Second acylation | aocs.org |

| Phosphatidic Acid Phosphohydrolase | PAP / Lipin | Dephosphorylates phosphatidic acid (PA) to form DAG. | Dephosphorylation | |

| Diacylglycerol Acyltransferase | DGAT | Acylates sn-3 position of DAG to form TAG. | Final acylation | nih.gov |

| Dihydroxyacetone-Phosphate Acyltransferase | DHAPAT | Acylates dihydroxyacetone phosphate (DHAP). | DHAP Pathway Entry | libretexts.orgaocs.org |

| Long-Chain Acyl-CoA Synthetase | LACS | Activates long-chain fatty acids to acyl-CoAs. | Fatty Acid Activation | wikipedia.orgfrontiersin.orgspandidos-publications.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-Trilinoelaidoyl glycerol |

| 1-acyl-sn-glycerol-3-phosphate |

| 1-acylglycerol-3-phosphate |

| 1,2-diacyl-sn-glycerol-3-phosphate |

| 1,2-diacylglycerol |

| (R)-3-aminopropane-1,2-diol |

| (S)-3-aminopropane-1,2-diol |

| Acyl-CoA |

| Arachidonic acid |

| Capric acid |

| Dihydroxyacetone phosphate |

| Glycerol |

| Glycerol-3-phosphate |

| Linoelaidic acid |

| Linoelaidoyl-CoA |

| Lysophosphatidic acid |

| Oleic acid |

| Phosphatidic acid |

| Triacylglycerol |

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography stands as a primary and robust technique for the detailed analysis of the fatty acid components of this compound. unit.nonih.gov It allows for the separation and quantification of various positional and geometrical isomers that may be present or formed during processes like thermal treatment. unit.noresearchgate.net The standard approach involves the conversion of the triglyceride into its corresponding fatty acid methyl esters (FAMEs) before analysis. unit.no

Derivatization Protocols for GC Analysis of this compound and its Products

To make the fatty acid components of this compound suitable for GC analysis, a derivatization step is essential. unit.nonih.gov This process modifies the analytes to increase their volatility and stability for separation within the GC column. research-solution.comthermofisher.com

Trans-esterification: The most common derivatization protocol for triglycerides like this compound is trans-esterification to form fatty acid methyl esters (FAMEs). unit.nonih.gov This is typically achieved through saponification followed by methylation. unit.no

Silylation: For analytes with polar functional groups, silylation is a widely used derivatization method. research-solution.comphenomenex.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. thermofisher.comphenomenex.com This process makes compounds more volatile and stable for GC analysis. research-solution.comthermofisher.com The reaction is often performed in an aprotic solvent and may be heated to ensure completion.

A typical derivatization procedure for this compound products involves:

Saponification of the triglyceride sample. unit.no

Methylation of the resulting fatty acids to form FAMEs. unit.no

The FAMEs are then dissolved in a suitable solvent, like heptane, for injection into the GC system. researchgate.net

| Derivatization Method | Reagent(s) | Purpose | Typical Conditions |

| Trans-esterification | Methanolic base (e.g., KOH or NaOH) followed by an acid catalyst (e.g., H₂SO₄) or Boron trifluoride-methanol complex | To convert fatty acids from the triglyceride into volatile Fatty Acid Methyl Esters (FAMEs). | Heating under reflux. |

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase volatility and stability of polar analytes by replacing active hydrogens with a TMS group. thermofisher.comphenomenex.com | Reaction in an aprotic solvent, often with heating (e.g., 65°C for 20-30 minutes). |

High-Resolution Capillary Column Selection for Positional and Geometrical Isomers

The separation of the complex mixture of positional and geometrical isomers of fatty acids derived from this compound requires high-resolution capillary columns. unit.no The choice of the stationary phase is critical for achieving the desired separation. sigmaaldrich.com

Highly Polar Columns: For the separation of fatty acid isomers, especially positional and geometrical isomers like those of linoelaidic acid, highly polar capillary columns are recommended. aocs.org Columns with stationary phases such as 90%-bis-(cyanopropyl)-methyl polysiloxane (e.g., HP-88) or 70% cyanopropyl polysiloxane are effective. unit.nocore.ac.uk These columns provide excellent resolution for cis and trans isomers. aocs.orgcore.ac.uk

Column Dimensions: Long capillary columns, for instance, 100 meters or 120 meters in length, with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.20 µm or 0.25 µm), are often employed to achieve the high efficiency needed for isomer separation. unit.nocore.ac.uk While shorter columns can reduce analysis time, longer columns provide maximum resolution. aocs.org

| Column Type | Stationary Phase Example | Key Feature | Application for this compound Analysis |

| Highly Polar | 90%-bis-(cyanopropyl)-methyl polysiloxane (HP-88) unit.no | Excellent resolution of positional and geometrical isomers. aocs.org | Separation of 9c12t, 9t12c, and 9c12c isomers from the 9t12t fatty acid of this compound. unit.no |

| Highly Polar | 70% cyanopropyl polysiloxane core.ac.uk | Effective separation of cis and trans isomers. core.ac.uk | Analysis of fatty acid methyl ester isomers from thermally treated this compound. researchgate.net |

| Ionic Liquid | e.g., SLB®-IL60i sepscience.com | Unique selectivity and stability, reduced column bleed compared to traditional polar phases. sepscience.com | Alternative for complex fragrance mixtures, potentially applicable for separating complex fatty acid isomer profiles. |

Quantitative Determination of Isomer Components using GC

Quantitative analysis of the different isomer components is typically performed using GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). creative-proteomics.comnih.gov

Standard Referencing: Quantification is carried out by comparing the peak areas or heights in the chromatogram of the sample with those of standard mixtures of fatty acid methyl esters. unit.nounit.no

Peak Identification: The identification of individual isomers is confirmed by using reference standards and by referring to published literature data on the elution order of FAME isomers on specific columns. unit.nounit.no

Data Analysis: The percentage of each isomer is calculated from the integrated peak areas in the gas chromatograms. core.ac.uk For complex mixtures where peaks may overlap, selected ion monitoring (SIM) in GC-MS can be used to resolve and quantify individual components. nih.govcsic.es

Studies on thermally induced isomerization of this compound have shown that the 9t12t fatty acid (linoelaidic acid) isomerizes at a slower rate into 9c12t, 9t12c, and 9c12c isomers compared to the isomerization of linoleic acid (9c12c). unit.nonih.gov

Infrared (IR) Spectroscopy for Structural Insights and Kinetic Studies

Infrared (IR) spectroscopy is a valuable non-destructive technique for obtaining structural information about this compound and for monitoring the kinetics of its isomerization. unit.nonumberanalytics.com It is particularly useful for identifying and quantifying specific functional groups and double bond configurations. solubilityofthings.comexcedr.com

Attenuated Total Internal Reflectance (ATR) FT-IR Applications

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of liquid or solid samples with minimal preparation. mt.comanton-paar.com

Direct Analysis: ATR-FTIR enables the analysis of this compound samples directly, by placing them in contact with the ATR crystal. unit.nonih.gov An evanescent wave penetrates the sample, and the resulting spectrum provides information about its molecular composition. anton-paar.comwikipedia.org

Monitoring Reactions: This technique is particularly powerful for monitoring chemical reactions in real-time. mt.comyoutube.com For instance, the thermal isomerization of this compound can be followed by acquiring spectra at regular intervals. unit.noresearchgate.net

Versatility: ATR-FTIR can be used to analyze a wide range of samples and is a reliable method for evaluating the quality and authenticity of oils. mdpi.com

Monitoring Double Bond Isomerization and Conjugated Systems

IR spectroscopy is highly effective in monitoring changes in the geometry of double bonds and the formation of conjugated systems during the isomerization of this compound. unit.nonih.gov

Trans Isomer Detection: The formation of isolated trans double bonds is identified by a characteristic absorption peak around 969 cm⁻¹. unit.no This peak arises from the =CH out-of-plane deformation vibration of trans isomers. unit.no

Conjugated Linoleic Acid (CLA) Detection: The formation of conjugated linoleic acid (CLA) isomers with cis,trans and trans,cis configurations gives rise to specific absorption bands around 986 cm⁻¹ and 946 cm⁻¹. unit.no The presence of trans,trans CLA isomers can cause a slight shift in the peak around 989 cm⁻¹. unit.no

Kinetic Studies: By monitoring the intensity of these characteristic IR bands over time, the kinetics of the isomerization process can be studied. numberanalytics.comnih.gov For example, the increase in the absorbance at 969 cm⁻¹ directly correlates with the formation of trans isomers from this compound. unit.no

The analysis of heated this compound samples using ATR-FTIR has shown the appearance of absorption peaks at 989, 969, and 946 cm⁻¹, indicating the formation of a mixture of c,t/t,c and t,t isomers of CLAs, as well as other trans-containing linoleic acid isomers. unit.no

Second Derivative Spectral Analysis for Qualitative and Quantitative Assessment

Second derivative spectral analysis is a powerful tool for enhancing the resolution of spectral data and is particularly useful in the qualitative and quantitative assessment of triacylglycerols like this compound. whoi.edufrontiersin.org This technique mathematically processes absorbance spectra to reveal subtle spectral features that are often obscured in the original zero-order spectrum. whoi.edu

Qualitative Assessment:

For qualitative purposes, second derivative spectra can serve as a unique fingerprint for a compound. researchgate.net Spectra that appear similar in their original absorbance mode can show significant differences in the derivative mode, aiding in the characterization and identification of materials. whoi.edu The process of derivatization increases the number of bands in a spectrum, which can be highly beneficial for distinguishing between structurally similar molecules. whoi.edu For instance, the second derivative of near-infrared (NIR) spectra can highlight differences between triacylglycerols with varying numbers of double bonds. researchgate.net The intensity of specific peaks in the second-derivative spectrum changes in relation to the degree of unsaturation within the triacylglycerol molecule. researchgate.net This allows for the differentiation of this compound from other triacylglycerols, such as triolein (B1671897) and trilinolenin, based on their unique spectral patterns in specific regions. researchgate.net

Quantitative Assessment:

In quantitative analysis, second derivative spectroscopy helps to resolve overlapping signals and minimize background interference, leading to more accurate measurements. nih.govmdpi.com The height of a negative second derivative band, for example, can be precisely measured from a zero baseline, which is particularly useful for quantifying components in complex mixtures. aocs.org This method has been successfully applied to determine the fatty acid composition of edible oils and fats. researchgate.net By using techniques like partial least-squares regression (PLSR) analysis on second-derivative spectra, it is possible to predict the amount of specific components, such as triglycerides, in a sample. frontiersin.orgnih.gov The accuracy of quantitative models can be significantly improved by employing second derivative spectroscopy as a preprocessing step. frontiersin.org

The table below summarizes the key applications of second derivative spectral analysis in the study of triacylglycerols.

| Application | Description | Key Advantages |

| Qualitative Identification | Generates a unique "fingerprint" spectrum for a compound, enhancing differences between similar molecules. whoi.eduresearchgate.net | Increased spectral complexity and resolution of overlapping bands. whoi.edu |

| Differentiation of Unsaturation | Distinguishes between triacylglycerols based on the number of double bonds by observing changes in peak intensities at specific wavenumbers. researchgate.net | Provides structural information related to the degree of unsaturation. |

| Quantitative Determination | Allows for accurate measurement of component concentrations by resolving overlapping peaks and reducing baseline effects. nih.govmdpi.comaocs.org | Improved accuracy and precision in quantification. frontiersin.org |

| Prediction of Composition | In conjunction with chemometric methods like PLSR, it can predict the concentration of triglycerides in a sample. frontiersin.orgnih.gov | Enables rapid and non-destructive analysis. nih.gov |

Mass Spectrometry (MS) in this compound Research

Mass spectrometry (MS) is a cornerstone technique in lipidomics and plays a pivotal role in the comprehensive analysis of this compound. nih.govvanderbilt.eduscripps.edumpg.deliverpool.ac.uk It provides crucial information on molecular weight, structure, and quantification.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like triacylglycerols. It typically generates protonated molecules [M+H]+ or adducts with other cations, such as sodium [M+Na]+, allowing for the determination of the molecular weight of this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) MS is another powerful technique for analyzing triacylglycerols. acs.orgjst.go.jp In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. For triacylglycerols, sodiated molecules are commonly observed. acs.org A significant advantage of MALDI is its ability to rapidly analyze complex mixtures of triacylglycerols. acs.org However, a challenge in MALDI analysis of triacylglycerols is the potential for in-source fragmentation, where fragment ions can interfere with the analysis of other components. nih.gov This fragmentation often corresponds to the loss of a fatty acid moiety. nih.gov

| Ionization Technique | Principle | Typical Ions Formed for Triacylglycerols | Advantages for this compound Analysis | Challenges |

| Electrospray Ionization (ESI) | Soft ionization of molecules from a liquid solution. | [M+H]+, [M+Na]+ | Gentle ionization preserves the intact molecule; suitable for coupling with liquid chromatography. | |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix. acs.org | [M+Na]+ acs.org | Rapid analysis of mixtures, high sensitivity (femtomole range). acs.org | In-source fragmentation can complicate spectra. nih.gov |

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound. labmanager.comnationalmaglab.orgwikipedia.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]+ ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org The resulting product ions provide detailed structural information. labmanager.combiorxiv.org

For triacylglycerols, MS/MS spectra typically show fragment ions corresponding to the neutral loss of one of the fatty acid chains. By analyzing the masses of these fragment ions, the specific fatty acids that make up the triacylglycerol can be identified. This is crucial for confirming that this compound is composed of three linoelaidic acid moieties. While MS/MS can identify the fatty acid constituents, determining their specific positions on the glycerol backbone (regioisomerism) can be more challenging and may require specialized techniques. nih.gov

High-field asymmetric waveform ion mobility spectrometry (FAIMS) is an advanced separation technique that can be coupled with mass spectrometry to separate isomeric lipids, including triacylglycerols. rsc.orgrsc.orgnih.govsepscience.combiorxiv.orgnih.gov FAIMS separates ions in the gas phase based on their differential mobility in high and low electric fields. nih.govacs.org This provides an additional dimension of separation beyond that of liquid chromatography and mass spectrometry.

FAIMS has demonstrated the ability to separate different classes of lipid isomers, such as those differing in fatty acid chain position (sn-isomers), chain length, double bond position, and cis/trans geometry. nih.gov This capability is particularly relevant for this compound, as it could potentially be used to separate it from its cis isomer, trilinolein (B126924), and other isomeric triacylglycerols. By improving signal-to-noise ratios and reducing chemical noise, FAIMS can enhance the detection of low-abundance lipid species. rsc.orgacs.org

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex lipid mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of fatty acids. plos.orgnih.gov For the analysis of this compound, it is typically used to determine the fatty acid composition after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs). aocs.org The gas chromatograph separates the FAMEs, which are then identified by the mass spectrometer. researchgate.net This confirms the presence and relative abundance of linoelaidic acid. GC-MS has been used in studies involving the thermal isomerization of related triacylglycerols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of intact triacylglycerols. mpg.de A high-performance liquid chromatography (HPLC) system separates the different triacylglycerol species in a sample, which are then detected and identified by the mass spectrometer. nih.gov Reversed-phase LC is commonly used, separating triacylglycerols based on their partition number, which is related to their acyl chain length and degree of unsaturation. mdpi.com This allows for the separation of this compound from other triacylglycerols in a mixture. The mass spectrometer then provides the molecular weight and, with MS/MS, structural information for each eluting peak. nih.gov

Ion Mobility Spectrometry (FAIMS) for Lipid Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Fractionation and Analysis

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and fractionation of triacylglycerols like this compound from complex lipid mixtures. aocs.orgdss.go.thlabcompare.comwikipedia.orgmst.or.jpthermofisher.com The choice of stationary and mobile phases is critical for achieving optimal separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for triacylglycerol analysis. aocs.orgdss.go.th Separation is based on the compound's hydrophobicity. In RP-HPLC, triacylglycerols are separated according to their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. mdpi.com Therefore, this compound, with its three C18:2 fatty acids, would have a specific retention time based on its ECN. The use of octadecylsilane (B103800) (ODS) stationary phases is common for this type of separation. dss.go.th

Silver Ion HPLC (Ag+-HPLC): This technique separates triacylglycerols based on their degree of unsaturation. nih.govmdpi.com The stationary phase is impregnated with silver ions, which interact with the double bonds of the unsaturated fatty acids. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds. This makes Ag+-HPLC particularly useful for separating isomeric triacylglycerols, including cis/trans isomers. It can provide separations that are complementary to those achieved with RP-HPLC. nih.gov

The selection of the detector is also crucial for quantitative analysis. Evaporative light scattering detectors (ELSD) and refractive index (RI) detectors are often used for triacylglycerol analysis. aocs.orgdss.go.th

The table below outlines common HPLC systems used for triacylglycerol analysis.

| HPLC Technique | Separation Principle | Stationary Phase Example | Application for this compound |

| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity (Equivalent Carbon Number - ECN). mdpi.com | Octadecylsilane (ODS, C18) dss.go.th | Separation from other triacylglycerols based on chain length and overall degree of unsaturation. aocs.orgdss.go.th |

| Silver Ion (Ag+-HPLC) | Interaction of double bonds with silver ions. nih.govmdpi.com | Silica gel impregnated with silver nitrate. mdpi.com | Separation from isomeric triacylglycerols, including cis isomers like trilinolein. nih.gov |

Normal Phase and Reverse Phase HPLC Methodologies

The separation of complex lipid mixtures is effectively achieved using both normal phase (NP) and reverse phase (RP) HPLC. researchgate.net The choice between these two modes depends on the specific analytical goal, as they separate compounds based on different physicochemical principles. sepscience.com

Normal Phase HPLC (NP-HPLC)

In NP-HPLC, the stationary phase is polar (e.g., silica, cyano, or amino-bonded silica), and the mobile phase is non-polar (e.g., mixtures of hexane (B92381) and isopropanol). phenomenex.com Separation is based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and thus have longer retention times, while non-polar compounds elute faster. phenomenex.com

For the analysis of this compound, a highly non-polar triacylglycerol, NP-HPLC is particularly useful for class separation. It can effectively separate different lipid classes, such as triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids. This compound, being one of the least polar components, would elute relatively early compared to more polar lipids. This method is also advantageous for separating geometric isomers.

Reverse Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (commonly mixtures of water with acetonitrile (B52724) or methanol). sepscience.com In this mode, separation is driven by hydrophobic interactions. Non-polar analytes, like this compound, interact strongly with the non-polar stationary phase and are retained longer. sepscience.com Elution is facilitated by increasing the proportion of the organic solvent in the mobile phase. knauer.net

RP-HPLC is exceptionally powerful for separating individual triacylglycerol species within the same class. labinsights.nl The retention of triacylglycerols in RP-HPLC is influenced by both the total number of carbon atoms in the fatty acid chains and the number of double bonds. For this compound, which is composed of three C18:1 trans fatty acids (elaidic acid), RP-HPLC can effectively separate it from other triacylglycerols with different chain lengths or degrees of unsaturation.

Table 1: Comparison of NP-HPLC and RP-HPLC Methodologies for this compound Analysis

| Parameter | Normal Phase HPLC (NP-HPLC) | Reverse Phase HPLC (RP-HPLC) |

| Principle | Adsorption chromatography based on polarity. phenomenex.com | Partition chromatography based on hydrophobicity. sepscience.com |

| Stationary Phase | Polar (e.g., Silica, Cyano-propyl). phenomenex.com | Non-polar (e.g., C18, C8). sepscience.com |

| Mobile Phase | Non-polar organic solvents (e.g., Hexane/Isopropanol). sepscience.com | Polar solvents (e.g., Acetonitrile/Water, Methanol/Water). sepscience.com |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |

| Application for this compound | Class separation (separating TAGs from DAGs, MAGs, FFAs); Isomer separation. sepscience.com | Separation of individual TAG species based on fatty acid chain length and unsaturation. researchgate.net |

Coupling HPLC with Spectroscopic Detectors

To move from simple detection to comprehensive characterization, HPLC systems are frequently coupled with spectroscopic detectors. This "hyphenated" approach combines the separation power of HPLC with the identification capabilities of spectroscopy. chemyx.comwiley.com

HPLC with Ultraviolet-Visible (UV-Vis) Detection

The UV-Vis detector is the most common detector used in HPLC. sci-hub.se It measures the absorbance of light by the analyte at a specific wavelength. chromatographyonline.com Triacylglycerols like this compound lack significant chromophores that absorb in the standard UV-Vis range (220-400 nm). However, they do exhibit absorbance at low UV wavelengths (typically below 210 nm). sci-hub.se Therefore, a UV detector set to around 205-210 nm can be used for quantification, although it may lack specificity if other compounds that absorb at this wavelength are present. semanticscholar.org A Diode Array Detector (DAD) is a more advanced form of UV detector that can acquire a full UV spectrum for each peak, which can help in assessing peak purity. ibsen.com

HPLC with Mass Spectrometry (MS) Detection

The coupling of HPLC with a mass spectrometer (HPLC-MS) is a highly sensitive and specific technique for the analysis of complex mixtures. measurlabs.com After the components are separated by the HPLC column, they enter the mass spectrometer, where they are ionized, separated based on their mass-to-charge ratio (m/z), and detected. mpi-bremen.de For this compound analysis, HPLC-MS provides not only the retention time but also the molecular weight of the eluting compound, confirming its identity with high confidence. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion of this compound is fragmented to reveal the composition of its constituent fatty acids. organomation.com

HPLC with Nuclear Magnetic Resonance (NMR) Detection

HPLC-NMR is a powerful, non-destructive technique that provides detailed structural information about the analytes separated by HPLC. wiley.com The eluent from the HPLC column flows through a special probe within the NMR spectrometer, allowing for the acquisition of NMR spectra of the separated compounds. wiley.com For this compound, ¹H and ¹³C NMR spectra can unambiguously confirm the structure, including the trans configuration of the double bonds in the elaidic acid moieties, which distinguishes it from its cis isomer, triolein. While less sensitive than MS, HPLC-NMR is unparalleled for definitive structural elucidation of unknown compounds or for detailed stereochemical analysis. nih.govimrpress.com

Table 2: Information Yield from HPLC Coupled with Spectroscopic Detectors for this compound

| Coupled Technique | Information Obtained | Significance for this compound Characterization |

| HPLC-UV/DAD | Retention time, UV absorbance at a specific wavelength, UV spectrum. torontech.commdpi.com | Provides quantitative data based on concentration. The UV spectrum helps in assessing peak purity but offers limited structural information for lipids. chromatographyonline.com |

| HPLC-MS | Retention time, molecular weight (mass-to-charge ratio). chemyx.commpi-bremen.de | Confirms the identity and purity of this compound by providing its exact molecular mass. measurlabs.com |

| HPLC-MS/MS | Retention time, molecular weight, fragmentation patterns. nih.govorganomation.com | Elucidates the structure by identifying the constituent fatty acids (elaidic acid) through characteristic fragment ions. |

| HPLC-NMR | Retention time, detailed ¹H and ¹³C NMR spectra. mdpi.comd-nb.info | Provides unambiguous structural confirmation, including the stereochemistry (trans configuration) of the double bonds, which is a defining feature of this compound. wiley.com |

Thermally Induced Isomerization Mechanisms

The application of heat to this compound initiates a series of isomerization reactions, leading to a complex mixture of geometric and positional isomers. These transformations are driven by the energy input, which allows the molecule to overcome activation barriers for bond rotation and migration.

Formation of Conjugated Linoleic Acids (CLAs) from this compound

When heated, typically at temperatures around 250°C, the linoelaidic acid (9t,12t) moieties within the this compound molecule can isomerize to form conjugated linoleic acids (CLAs). unit.nounit.noresearchgate.net CLAs are a group of positional and geometric isomers of linoleic acid with conjugated double bonds, meaning the double bonds are separated by a single bond. wikipedia.org The formation of CLAs from the 9t,12t fatty acid is a notable phenomenon, as it demonstrates the potential for non-conjugated systems to convert to conjugated ones under thermal duress. unit.noresearchgate.net

Isomerization to Non-Conjugated Linoleic Acid Isomers

In addition to the formation of conjugated systems, thermal treatment of this compound also results in the isomerization of the 9t,12t fatty acid to other non-conjugated geometric isomers. researchgate.netnih.gov These include the cis-trans isomers 9c,12t- and 9t,12c-octadecadienoic acid, as well as the all-cis isomer, 9c,12c-octadecadienoic acid (linoleic acid). unit.nonih.gov

The formation of these isomers involves the rotation of the double bonds. Studies have shown that the 9t,12t configuration is more stable and has a higher activation energy for isomerization compared to the 9c,12c configuration of linoleic acid. unit.no This suggests that the conversion of this compound to its other geometric isomers is less facile than the isomerization of trilinolein. unit.nonih.gov When comparing the formation of 9c,12t and 9t,12c isomers from this compound, there is often a higher concentration of the 9t,12c isomer, indicating that the isomerization of the double bond at the 12th position may have a slightly lower activation energy. unit.no

Kinetics and Reaction Order of Isomerization Processes

The study of reaction kinetics provides insight into the rates and mechanisms of these isomerization processes. While specific kinetic data for every isomerization pathway of this compound is not extensively detailed, general principles can be inferred from related systems. For instance, the thermal isomerization of unsaturated fatty acids is often influenced by factors such as temperature and the presence of catalysts or initiators. oup.comcore.ac.uk

Research on similar triglycerides, like trilinolenin, has shown that the consumption of the original fatty acid can follow second-order kinetics, while the formation of its trans isomers may follow zero-order kinetics. oup.com The rate of these isomerization reactions generally increases with both temperature and time. unit.nooup.com The isomerization of this compound is considered to have a high activation energy due to the stability of the trans,trans double bond configuration. unit.no

Influence of Temperature and Time on Isomer Distribution

Temperature and heating duration are critical factors that dictate the extent and type of isomerization in this compound. unit.nounit.nooup.comresearchgate.netnih.gov As the temperature and heating time increase, the degree of isomerization also increases, leading to a more diverse mixture of isomers. oup.comresearchgate.net

For example, when this compound is heated at 250°C, significant isomerization occurs over several days. unit.no The relative concentrations of the different isomers change over time, with the initial formation of primary isomers followed by their conversion into other forms. unit.no The production of both non-conjugated isomers and CLAs increases with prolonged heating. unit.nonih.gov At very high temperatures, degradation processes begin to compete more significantly with isomerization. nih.gov

Thermal Degradation Processes and Product Identification

Beyond isomerization, intense or prolonged heating of this compound leads to its thermal degradation, resulting in the cleavage of the triglyceride structure and the formation of a variety of smaller, often volatile, compounds. unit.noresearchgate.netnih.gov

Decomposition Pathways of this compound

The thermal decomposition of this compound is a complex process that can proceed through several pathways. unit.nooup.com Due to the higher stability of the 9t,12t fatty acid, this compound is more prone to decomposition under thermal stress compared to trilinolein, which tends to isomerize more readily before decomposing. unit.no

One of the primary decomposition routes involves the oxidation of the fatty acid chains, leading to the formation of peroxides. These peroxides are unstable and can subsequently break down to form a range of volatile and non-volatile products, including aldehydes and shorter-chain fatty acids. unit.noresearchgate.net The decomposition of this compound is significant, with studies showing that approximately 50% of it can decompose after 10 days of heating at 250°C. unit.no The presence of oxygen can accelerate these degradation reactions. unit.no

Formation of Aldehydes and Other Degradation Products

The degradation of this compound, particularly under thermal stress, results in the formation of various breakdown products, including aldehydes and isomeric forms of its constituent fatty acid. Research indicates that when this compound is heated, the 9t,12t fatty acid (linoelaidic acid) moieties within the triglyceride molecule undergo decomposition alongside isomerization.

Studies involving heating this compound at high temperatures (180°C, 240°C, and 320°C) demonstrated that the process leads to chemical bond rotation, migration, and degradation. This results in the formation of non-conjugated linoleic acids (NLAs), conjugated linoleic acids (CLAs), and aldehydes. researchgate.net The production of aldehydes was observed to increase with both the heating temperature and the duration of exposure. researchgate.net

In a comparative study where this compound and its cis-isomer trilinolein were heated at 250°C, it was found that this compound decomposes more readily. Almost 50% of the this compound decomposed over a 10-day period. nih.gov The primary decomposition products identified were peroxides and aldehydes. nih.gov The mechanism involves the formation of hydroperoxides which then break down to form various aldehydes. nih.gov Besides aldehydes, the decomposition also yields shorter fatty acids. nih.gov While the molecular stability of the 9t,12t fatty acid in this compound makes it prone to decomposition, it also isomerizes into 9c12t, 9t12c, and 9c12c isomers. researchgate.net

The table below summarizes key findings from thermal degradation studies of this compound.

Table 1: Thermal Degradation Products of this compound

| Experimental Condition | Key Degradation Products | Research Findings | Citations |

|---|---|---|---|

| Heating at 180, 240, 320°C | Aldehydes, Non-conjugated linoleic acids (NLAs), Conjugated linoleic acids (CLAs) | Degradation occurs via chemical bond rotation and migration. Aldehyde production increases with temperature and time. | researchgate.netscience.gov |

Photochemical Isomerization Research

Specific research focusing exclusively on the photochemical isomerization of this compound is limited in scientific literature. Most studies on the effects of light on triglycerides, including isomers of trilinolein, tend to focus on photo-oxidation and photodegradation rather than direct photoisomerization. researchgate.net

Photoisomerization is a process where light energy induces the conversion of one geometric isomer to another. britannica.comoit.edu For a molecule like the linoelaidic acid (9-trans, 12-trans) moiety in this compound, this would typically involve a trans-to-cis isomerization of one or both of its double bonds upon absorption of ultraviolet (UV) or visible light. britannica.com The mechanism involves the absorption of a photon, which excites an electron in a pi (π) bond of the double bond. This excitation temporarily breaks the π-bond, allowing free rotation around the remaining sigma (σ) bond. As the molecule relaxes back to its ground state, the π-bond can reform in either the original trans or the alternative cis configuration. oit.edu

While direct evidence for this compound is scarce, studies on other lipids demonstrate the feasibility of such reactions. For instance, exposure of vitamin D3 to sunlight results in its photodegradation to various products, including 5,6-transvitamin D3, which is a photoisomer. nih.gov Similarly, the photoisomerization of carotenoids, which also feature a system of conjugated double bonds, is a well-documented phenomenon. nih.gov

In the context of unsaturated fatty acids, light exposure, especially in the presence of oxygen and photosensitizers, often leads to photo-oxidation, a process that forms hydroperoxides which can then decompose into secondary products like aldehydes. nih.govresearchgate.net Therefore, any potential photochemical isomerization of this compound in a natural environment would likely compete with these photodegradation pathways. nih.govnih.gov

Biochemical Roles and Metabolic Intermediacy of Trilinoelaidin

Investigation of Trilinoelaidin in Lipid Metabolism Pathways (in vitro/model organisms)

The introduction of this compound into biological systems prompts investigations into its metabolic processing. In vitro studies and experiments using model organisms have provided insights into how this trans fatty acid-containing triacylglycerol is metabolized.

Interplay with Fatty Acid Desaturases and Elongases in non-human systems

Fatty acid desaturases and elongases are key enzyme families responsible for the synthesis of polyunsaturated fatty acids (PUFAs). mdpi.com These enzymes introduce double bonds and extend the carbon chain of fatty acids, respectively. mdpi.com In non-human systems, the presence of trans fatty acids from sources like this compound can influence the activity of these enzymes.

Studies have shown that certain trans fatty acids can interfere with the metabolic pathways of essential fatty acids like linoleic acid. eur.nl While direct inhibition of prostaglandin (B15479496) biosynthesis by common trans fatty acids is not consistently observed, they can alter the levels of precursor fatty acids in tissues. eur.nl This alteration can consequently affect the production of prostaglandins. eur.nl

The key desaturases in mammals are Δ5-desaturase (D5D), Δ6-desaturase (D6D), and stearoyl-CoA desaturase (SCD). nih.gov These enzymes are crucial for producing various PUFAs. mdpi.comwikipedia.org For instance, Δ6-desaturase is a rate-limiting enzyme in the synthesis of PUFAs like gamma-linolenic acid (GLA) from linoleic acid. mdpi.com The introduction of trans fatty acids from this compound into these pathways can potentially compete with the natural substrates, thereby modulating the production of downstream metabolites.

Research in various organisms, including transgenic animals and various cell lines, has been instrumental in elucidating the function of these desaturases and the impact of different fatty acids on their activity. mdpi.combiorxiv.orgfrontiersin.org For example, the functional characterization of fatty acid desaturases has been effectively studied in engineered Saccharomyces cerevisiae strains. frontiersin.org

Table 1: Key Fatty Acid Desaturases and Their Functions

| Enzyme | Gene (Human) | Function | Substrates (Examples) | Products (Examples) |

|---|---|---|---|---|

| Δ9-desaturase (SCD) | SCD | Introduces a double bond at the Δ9 position. | Stearic acid, Palmitic acid | Oleic acid, Palmitoleic acid |

| Δ6-desaturase (D6D) | FADS2 | Introduces a double bond at the Δ6 position. | Linoleic acid, α-Linolenic acid | γ-Linolenic acid (GLA), Stearidonic acid (SDA) |

| Δ5-desaturase (D5D) | FADS1 | Introduces a double bond at the Δ5 position. | Dihomo-γ-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) | Arachidonic acid (AA), Eicosapentaenoic acid (EPA) |

This table provides a simplified overview of the major fatty acid desaturases and their roles in fatty acid metabolism.

Enzymatic Hydrolysis and Biodegradation Studies

The breakdown of this compound, like other triacylglycerols, begins with enzymatic hydrolysis. This process involves the cleavage of ester bonds, releasing free fatty acids and glycerol (B35011). Lipases are the primary enzymes responsible for this hydrolysis.

Studies on the enzymatic hydrolysis of various lipids provide a framework for understanding how this compound might be biodegraded. For instance, the enzymatic hydrolysis of fish waste using enzymes like Alcalase has been shown to be an effective method for breaking down complex lipids and proteins. researchgate.net The rate and extent of hydrolysis are influenced by factors such as enzyme concentration, temperature, and pH. researchgate.netbiotech-asia.org

The biodegradation of this compound would release linoelaidic acid. The fate of this trans fatty acid is a key aspect of its metabolic impact. In some contexts, thermal degradation of this compound has been studied, showing its decomposition over time when subjected to high temperatures. unit.no This process can lead to the formation of various isomers and degradation products. unit.nounit.nobiocrick.comnih.gov

The process of lipophagy, the degradation of lipid droplets by autophagy, is another crucial pathway for the breakdown of triacylglycerols. mdpi.com This cellular process delivers lipids to lysosomes for hydrolysis and is essential for maintaining lipid homeostasis. mdpi.com

Role as a Triacylglycerol in Lipid Dynamics (Non-Human Specific)

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms and are stored in cellular organelles called lipid droplets. wikipedia.orgmdpi.com The specific composition of fatty acids within a TAG molecule, such as the presence of linoelaidic acid in this compound, influences its physical properties and its role in lipid dynamics. mdpi.comaocs.org

The structure of TAGs, including the chain length and degree of saturation of their fatty acids, affects their packing and crystallization behavior. mdpi.com This, in turn, influences the properties of lipid-storing tissues and membranes. The incorporation of trans fatty acids into TAGs can alter membrane fluidity and the dynamics of lipid droplets.

In non-adipocytes, lipid droplets play a protective role by sequestering excess fatty acids, thus preventing lipotoxicity. wikipedia.org The metabolism of these stored TAGs is tightly regulated to meet the cell's energy and biosynthetic needs. mdpi.com The mobilization of fats from lipid droplets occurs through lipolysis and lipophagy, releasing fatty acids that can be used for β-oxidation to produce ATP. mdpi.com

Mechanistic Studies on this compound's Interactions with Biochemical Systems (in vitro)

In vitro studies provide a controlled environment to investigate the direct molecular interactions of this compound and its constituent fatty acid, linoelaidic acid, with biochemical systems.

Thermal stress studies on this compound have demonstrated that it undergoes chemical bond rotation, migration, and degradation, leading to the formation of non-conjugated and conjugated linoleic acid isomers, as well as aldehydes. biocrick.comnih.gov The rate of isomer formation from the trans-configured linoelaidic acid is observed to be different from its cis- counterpart, linoleic acid. biocrick.comnih.gov These isomerization pathways are complex and can be influenced by the presence of antioxidants. researchgate.net

The photochemical isomerization of related compounds has also been a subject of study, revealing the mechanisms by which light can induce changes in molecular structure. science.gov While not directly studying this compound, these studies on molecules with similar structural motifs, like stilbene, provide insights into the fundamental processes of isomerization. science.gov Understanding these mechanisms is crucial for predicting the stability and reactivity of this compound under various conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-TDA |

| 2,6-TDA |

| α-Linolenic acid |

| γ-Linolenic acid (GLA) |

| Alcalase |

| Arachidonic acid (AA) |

| BHA |

| BHT |

| Dihomo-γ-linolenic acid (DGLA) |

| Eicosapentaenoic acid (EPA) |

| Eicosatetraenoic acid (ETA) |

| Glycerol |

| Linoelaidic acid |

| Linoleic acid |

| Oleic acid |

| Palmitic acid |

| Palmitoleic acid |

| Prostaglandins |

| Stearic acid |

| Stearidonic acid (SDA) |

| Stilbene |

| TBHQ |

| This compound |

| Trilinolein (B126924) |

Research on Derivatives and Analogues of Trilinoelaidin

Synthesis and Characterization of Stereoisomers and Positional Isomers

The synthesis and characterization of stereoisomers and positional isomers of trilinoelaidin are fundamental to understanding its chemical and physical behavior. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org Positional isomers, on the other hand, have the same functional groups but at different positions on the carbon skeleton.

In the context of this compound, which is the all-trans isomer of trilinolein (B126924), stereoisomerism primarily involves the configuration of the double bonds within the linoelaidic acid moieties. nih.gov Linoelaidic acid is the trans,trans isomer of linoleic acid. Therefore, other stereoisomers would include cis,trans, trans,cis, and cis,cis configurations at the 9th and 12th carbon positions of the fatty acid chains.

The synthesis of these isomers often involves stereospecific chemical reactions that can control the geometry of the double bonds. Characterization is a critical step to confirm the structure of the synthesized isomers. Techniques such as gas chromatography (GC) and infrared spectroscopy are employed for this purpose. nih.gov GC separates the isomers based on their boiling points and interactions with the stationary phase, while infrared spectroscopy can provide information about the configuration of the double bonds. For instance, trans double bonds typically show a distinct absorption band around 965-975 cm⁻¹, which is absent for cis double bonds.

Table 1: Stereoisomers of Linoleic Acid Relevant to this compound Research

| Isomer Name | Double Bond Configuration | Common Name |

| (9Z,12Z)-Octadecadienoic acid | cis,cis | Linoleic Acid |

| (9E,12E)-Octadecadienoic acid | trans,trans | Linoelaidic Acid |

| (9Z,12E)-Octadecadienoic acid | cis,trans | |

| (9E,12Z)-Octadecadienoic acid | trans,cis |

Conjugated Linoleic Acid Derivatives Originating from this compound

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated, meaning they are separated by a single bond. wikipedia.org Research has demonstrated that this compound can be a precursor for the formation of CLAs through thermal treatment. nih.govunit.no

When subjected to high temperatures, such as 250°C, the trans,trans double bonds in the linoelaidic acid moieties of this compound can undergo isomerization to form various CLA isomers. nih.govunit.no This process involves a shift in the position of the double bonds and a change in their geometric configuration. The resulting mixture of CLAs can be analyzed using techniques like gas chromatography and infrared spectroscopy to identify and quantify the different isomers formed. nih.gov

Studies have shown that the thermal isomerization of this compound produces a CLA profile that is identical to that obtained from the thermal treatment of trilinolein (the cis,cis isomer). nih.govunit.no This suggests a common mechanistic pathway for CLA formation from both cis,cis and trans,trans isomers of linoleic acid under thermal stress. The primary CLA isomers formed include those with trans,trans, cis,trans, and trans,cis configurations. It has been observed that trans,trans CLA isomers constitute a significant portion, around 60%, of the total CLAs formed from heated this compound. unit.no

The formation of CLAs from this compound is a significant area of research as CLAs have been investigated for various biological activities. Understanding the conversion of a non-conjugated fatty acid like linoelaidic acid into its conjugated counterparts provides valuable insights into lipid chemistry and potential applications.

Table 2: Major Classes of Conjugated Linoleic Acid (CLA) Isomers

| Isomer Class | Description |

| cis,trans (c,t) / trans,cis (t,c) | One double bond is in the cis configuration and the other is in the trans configuration. |

| trans,trans (t,t) | Both double bonds are in the trans configuration. |

| cis,cis (c,c) | Both double bonds are in the cis configuration. |

Structure-Activity Relationship Studies for Mechanistic Investigations (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry and chemical biology that investigate how the chemical structure of a molecule influences its biological activity. oncodesign-services.com In the context of this compound and its derivatives, SAR studies, with a non-clinical focus, aim to understand the fundamental molecular mechanisms by which these compounds interact with biological systems at a cellular or biochemical level.

These investigations often involve synthesizing a series of analogues of this compound with systematic variations in their chemical structure. For example, researchers might alter the length of the fatty acid chains, the position and configuration of the double bonds, or the nature of the ester linkage to the glycerol (B35011) backbone. These modified compounds are then tested in various in vitro assays to assess their effects on specific enzymes, receptors, or cellular processes.

By comparing the activity of these different analogues, researchers can deduce which structural features are essential for a particular biological effect. For instance, a study might investigate how the trans configuration of the double bonds in this compound, compared to the cis configuration in trilinolein, affects its interaction with a particular lipid-metabolizing enzyme.

Molecular modeling and computational chemistry are often employed in SAR studies to visualize the three-dimensional structures of the molecules and predict how they might bind to a biological target. nih.gov These computational approaches can help to rationalize the experimental observations and guide the design of new analogues with enhanced or more specific activities.

The primary goal of these non-clinical SAR studies is not to determine therapeutic efficacy but to gain a deeper understanding of the molecular-level interactions of this compound and its derivatives. This knowledge contributes to the broader understanding of lipid biochemistry and can inform future research into the roles of different fatty acid isomers in biological systems.

Advanced Research Applications of Trilinoelaidin Non Clinical

Influence of Trilinoelaidin on the Thermal Stability of Lipid Systems

The thermal stability of a lipid system is its ability to resist chemical changes, such as decomposition and isomerization, when subjected to heat. Research into the thermal properties of this compound reveals its distinct behavior compared to its cis-isomer, trilinolein (B126924).

When heated to high temperatures, such as 250°C, this compound undergoes both decomposition and isomerization. nih.gov Studies have shown that the rate of isomerization of the linoelaidic acid (9t,12t) molecules within this compound is slower than the isomerization rate of linoleic acid (9c,12c) in trilinolein under the same conditions. unit.no This suggests a greater relative stability of the trans,trans configuration towards thermal transformation compared to the cis,cis configuration. unit.no

| Property | Observation at 250°C | Source(s) |

| Isomerization Rate | The rate of formation of isomers from linoelaidic acid is lower than from linoleic acid. | unit.no |

| Isomerization Products | Forms 9c,12t, 9t,12c, and 9c,12c isomers. | researchgate.netresearchgate.net |

| Decomposition | Approximately 50% decomposed after 10 days of heating. | unit.no |

| Comparative Stability | The 9t,12t fatty acid shows greater stability toward isomerization transformations than the 9c,12c fatty acid. | unit.no |

Application of Isomerization Research in Understanding Food Processing Effects

The investigation of this compound isomerization has significant applications in food science, particularly in understanding the chemical changes that occur during high-temperature food processing methods like frying and deodorization. researchgate.netcore.ac.uk During these processes, the cis-unsaturated fatty acids naturally present in vegetable oils can convert into more stable trans configurations. core.ac.uk

Research on this compound provides a model to study the behavior of trans fatty acids when subjected to heat. Heating this compound at 250°C leads to the formation of not only cis and trans isomers (9c,12t, 9t,12c, 9c,12c) but also conjugated linoleic acids (CLAs). nih.govunit.noresearchgate.net The formation of CLAs is a notable transformation, and the profile of CLAs formed from heating this compound is identical to that from trilinolein, although the concentration of CLAs formed from linoelaidic acid is lower. unit.noresearchgate.net

This research is critical because the consumption of trans fatty acids is a focus of food safety and health considerations. nih.gov Understanding the kinetics and mechanisms of these isomerization reactions can offer insights into methods for controlling the formation of undesirable trans isomers in edible oils during processing. oup.com The interconversion between trans and cis configurations is a common phenomenon during the high-temperature treatment of unsaturated lipids, making the study of model compounds like this compound essential for the food industry. researchgate.net

| Thermal Treatment Product | Description | Source(s) |

| Geometric Isomers | Linoelaidic acid (9t,12t) in this compound isomerizes to 9c,12t, 9t,12c, and 9c,12c fatty acid isomers. | nih.govunit.noresearchgate.net |

| Conjugated Linoleic Acids (CLAs) | Isomerization of the 9t,12t fatty acid also leads to the formation of various CLA isomers. The maximum concentration reaches around 5%. | unit.noresearchgate.net |

Role of this compound in Analytical Standard Development and Quality Control Methodologies

This compound plays a crucial role in the development of analytical standards and quality control (QC) methodologies, particularly for the analysis of fats and oils. An analytical standard is a compound of high purity and known concentration used to calibrate instruments, validate analytical methods, and ensure the accuracy and reproducibility of measurements. chiroblock.comalfa-chemistry.com